molecular formula C10H7Cl2IN2O2 B12557082 Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- CAS No. 192869-37-7

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-

Cat. No.: B12557082
CAS No.: 192869-37-7
M. Wt: 384.98 g/mol
InChI Key: PUVAFESVBNPKFV-UHFFFAOYSA-N
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Description

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- is a chemical compound with the molecular formula C10H7Cl2IN2O2 and a molecular weight of 384.99 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to the quinazoline core.

Preparation Methods

The synthesis of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- typically involves multi-step organic reactions. One common method includes the halogenation of a quinazoline precursor, followed by the introduction of methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various bioactive compounds, including potential pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- can be compared with other quinazoline derivatives, such as:

The uniqueness of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- lies in its specific halogenation pattern and methoxy substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

192869-37-7

Molecular Formula

C10H7Cl2IN2O2

Molecular Weight

384.98 g/mol

IUPAC Name

2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline

InChI

InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3

InChI Key

PUVAFESVBNPKFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC

Origin of Product

United States

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